

structural comparison of different tungsten fluoride oxidation states

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Compound of Interest

Compound Name: Tungsten trifluoride

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A Structural Comparison of Tungsten Fluoride Oxidation States

This guide provides a detailed comparison of the structural and physical properties of tungsten fluorides in different oxidation states, primarily focusing on tungsten(VI) fluoride (WF₆), tungsten(V) fluoride (WF₅), and tungsten(IV) fluoride (WF₄). The information is intended for researchers, scientists, and professionals in drug development and materials science who work with or have an interest in fluorine chemistry and high-valent metal compounds.

Data Summary of Tungsten Fluorides

The following table summarizes the key physical and structural properties of the three primary tungsten fluoride oxidation states.

Property	Tungsten(VI) Fluoride (WF6)	Tungsten(V) Fluoride (WF5)	Tungsten(IV) Fluoride (WF4)
Oxidation State of W	+6	+5	+4
Formula	WF6	WF5	WF4
Appearance	Colorless gas[1]	Hygroscopic yellow solid[2]	Red-brown or black solid[3]
Molecular Geometry	Monomeric, Octahedral (O _h symmetry) in gas phase[1][4]	Tetrameric, [WF5]4, in solid state[2]	Polymeric structure[3]
Coordination of W	6-coordinate: Octahedral	6-coordinate: Octahedral[2]	-
W-F Bond Length (pm)	183.2 pm	Terminal: ~180 pm, Bridging: ~207-209 pm (Calculated)	-
Melting Point	2.3 °C[1]	66 °C	~800 °C (decomposes)
Boiling Point	17.1 °C[1]	215.6 °C	-
Density	12.4 g/L (gas); 4.56 g/cm ³ (-9 °C, solid)[1]	5.01 g/cm ³	6.12 g/cm ³ [5]
Magnetic Properties	Diamagnetic	Paramagnetic	-
Key Reactions	Reduction to lower fluorides; Hydrolyzes to WO ₃ and HF[1]	Disproportionates to WF ₄ and WF ₆ at room temperature[2]	Disproportionates to WF ₆ and W upon heating[3]

Interconversion and Structural Relationships

The different oxidation states of tungsten fluoride are chemically interconvertible, primarily through reduction and disproportionation reactions. The highest oxidation state, WF₆, serves as a common precursor for the lower oxidation states.



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Figure 1. Reaction pathways between tungsten fluoride oxidation states.

Experimental Protocols

The synthesis and characterization of tungsten fluorides require specialized techniques due to their reactivity and, in the case of WF₆, its gaseous state at room temperature.

Tungsten(VI) Fluoride (WF₆)

- **Synthesis: Direct Fluorination** The most common method for producing high-purity WF₆ is the direct exothermic reaction of fluorine gas with tungsten metal powder at elevated temperatures.[1]
 - Tungsten powder is placed in a heated reactor (typically made of nickel or Monel).
 - The reactor is heated to between 350 and 400 °C.[1]
 - Fluorine gas is passed over the heated tungsten powder. Reaction: $W + 3 F_2 \rightarrow WF_6$
 - The gaseous WF₆ product is then purified by distillation to remove impurities, most notably tungsten oxytetrafluoride (WOF₄).[1]
- **Structural Characterization: Gas Electron Diffraction (GED)** The molecular structure of WF₆ in the gas phase is determined using Gas Electron Diffraction (GED).[4][6]
 - A high-energy beam of electrons is directed into a vacuum chamber.
 - A stream of gaseous WF₆ is effused from a nozzle, intersecting the electron beam.

- The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.
- The resulting one-dimensional diffraction data, which depends on the internuclear distances, is analyzed. For WF6, the data is consistent with a highly symmetric octahedral (O_h) structure.[\[4\]](#)[\[7\]](#)

Tungsten(V) Fluoride (WF5)

- **Synthesis: Photochemical Reduction of WF6** A modern approach to synthesizing WF5 involves the photosensitized reduction of WF6.[\[8\]](#)[\[9\]](#)
 - A small amount of mercury (Hg) as a photosensitizer is placed in a perfluorinated ethylene propylene (FEP) reaction vessel.
 - Tungsten hexafluoride (WF6) is condensed into the vessel at -196 °C, followed by the addition of hydrogen gas (H₂).[\[8\]](#)
 - The reaction mixture is warmed to room temperature and irradiated with UV light (e.g., 254 nm) for approximately 15 hours. The UV light excites the mercury atoms, which then homolytically break the H-H bonds, creating hydrogen radicals that reduce WF6 to WF5.[\[8\]](#)
 - Volatile species are removed under vacuum, and the resulting yellow crystals of WF5 are collected in an inert atmosphere.[\[8\]](#)
- **Structural Characterization: Single-Crystal X-ray Diffraction** The definitive crystal structure of WF5 was determined from single crystals obtained via the photochemical synthesis method.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - A suitable single crystal of WF5 is mounted on a goniometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The crystal is irradiated with a monochromatic X-ray beam.
 - The diffraction pattern is collected as the crystal is rotated.

- The resulting data is processed to determine the unit cell parameters and the arrangement of atoms. This analysis revealed that WF₅ crystallizes in the MoF₅ structure type, forming tetrameric W₄F₂₀ molecules where each tungsten atom is octahedrally coordinated by four terminal and two bridging fluorine atoms.[8]

Tungsten(IV) Fluoride (WF₄)

- Synthesis: Reduction of WF₆ with Tungsten Filament WF₄ can be prepared by the reduction of WF₆ using a hot tungsten filament.[3][5]
 - Gaseous WF₆ is passed over a tungsten filament heated to 600-800 °C in a vacuum system.[3]
 - The WF₆ is reduced by the hot tungsten metal to form WF₄.
 - The solid WF₄ product is collected by condensation on a surface held at 40-60 °C.[5]
- Structural Characterization: Mössbauer Spectroscopy Due to the difficulty in obtaining single crystals, the structure of WF₄ was investigated using Mössbauer spectroscopy, a technique highly sensitive to the local chemical environment of a nucleus.[3]
 - A sample of WF₄ is exposed to a source of gamma rays (e.g., ⁵⁷Co).
 - The gamma ray energy is modulated using the Doppler effect by moving the source relative to the sample.
 - A detector measures the absorption of gamma rays by the tungsten nuclei in the sample as a function of the source velocity.
 - The resulting spectrum provides information on parameters like isomer shift and quadrupole splitting, which are influenced by the electronic structure and symmetry around the tungsten atom. For WF₄, the Mössbauer spectra were indicative of a polymeric structure.[3]

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References

- 1. Tungsten hexafluoride - Wikipedia [en.wikipedia.org]
- 2. Tungsten pentafluoride - Wikipedia [en.wikipedia.org]
- 3. Tungsten(IV) fluoride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and some properties of tungsten tetrafluoride [inis.iaea.org]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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